![molecular formula C20H26N4 B2962330 N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896848-27-4](/img/structure/B2962330.png)

N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

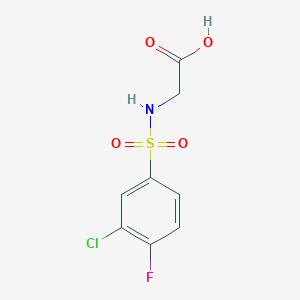

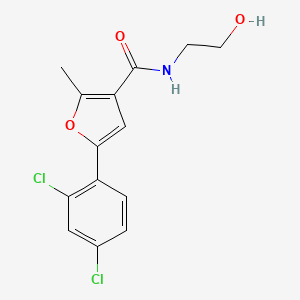

The compound “N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing nitrogen atoms . This core is substituted with various groups including a sec-butyl group, an isopropyl group, a methyl group, and a phenyl group.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core is a bicyclic structure with nitrogen atoms at specific positions . The various substituents (sec-butyl, isopropyl, methyl, and phenyl groups) would be attached to this core at the indicated positions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core and the various substituents. Amines, like the sec-butylamine part of this molecule, are known to be basic and nucleophilic .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, sec-butylamine, a component of this molecule, is a colorless liquid with a fishy, ammoniacal odor .Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing compounds, synthesized from reactions involving similar chemical structures, have shown potential in antitumor and antimicrobial activities. These compounds, through their interactions with different reagents, have produced various derivatives with significant inhibition effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. Additionally, their antimicrobial properties have been evaluated, showcasing their potential in treating infections (S. Riyadh, 2011, Molecules).

Phosphodiesterase Inhibition

Compounds structurally related to N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been identified as specific inhibitors of cyclic GMP phosphodiesterases. These inhibitors are critical in regulating intracellular levels of cyclic GMP, with implications in various physiological processes. For instance, certain derivatives have demonstrated significant in vivo antihypertensive activity and have potential applications in cardiovascular diseases (B. Dumaitre & N. Dodic, 1996, Journal of Medicinal Chemistry).

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, which share a core structure with the compound , has led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These inhibitors, particularly ITI-214, show promise in the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. The specificity and efficacy of these compounds in vivo highlight their potential therapeutic applications (Peng Li et al., 2016, Journal of Medicinal Chemistry).

Adenosine Receptor Antagonism

Another avenue of research involves the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as antagonists for the human A3 adenosine receptor. These compounds have been shown to possess high affinity and selectivity toward the receptor, with potential applications in combating neurotoxicity and other neurological disorders. The effectiveness of these compounds in in vitro models suggests their potential utility in therapeutic interventions (L. Squarcialupi et al., 2013, Journal of Medicinal Chemistry).

Flow Chemistry in Synthesis

The use of flow chemistry has been explored for the synthesis of diaminopyrazoles, leading to an efficient and scalable approach. This methodology facilitates the preparation of compounds with pyrazolo[1,5-a]pyrimidin-7-amine structures from commercial aryl halides, showcasing the versatility and efficiency of modern synthetic techniques in producing these complex molecules (Noel S. Wilson et al., 2012, Tetrahedron Letters).

Wirkmechanismus

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been identified as strategic compounds for optical applications . They have also been studied as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation .

Mode of Action

For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, thus preventing cell cycle progression and inducing apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cell cycle regulation pathway by inhibiting cdk2 .

Result of Action

Similar compounds have been shown to inhibit cell cycle progression and induce apoptosis within cells .

Action Environment

It’s worth noting that the stability of similar compounds under exposure to extreme ph has been studied .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-butan-2-yl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4/c1-6-14(4)21-18-12-17(13(2)3)22-20-19(15(5)23-24(18)20)16-10-8-7-9-11-16/h7-14,21H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSZCMDPLBKVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2962253.png)

![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)

![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

![2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2962267.png)